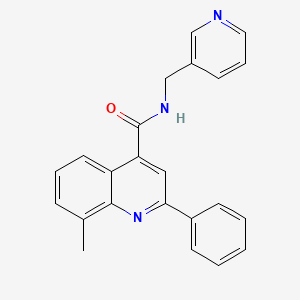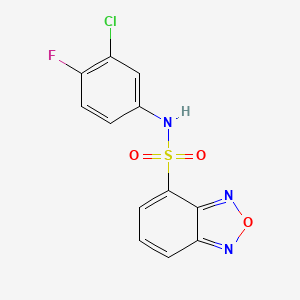
8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Quinoline, also known as benzopyridine, serves as the core structure for this compound. Quinoline derivatives have been used historically, with notable examples like quinine and cinchonine for treating malaria .
- Our compound features a quinoline ring fused with a phenyl group, a pyridine moiety, and a carboxamide functional group.
8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide: is a complex organic molecule with the chemical formula C₂₃H₁₉N₃O and a molecular weight of 353.42 g/mol .
Preparation Methods
- The synthetic route for this compound involves several steps. One approach is to start from a 2-chloroquinoline derivative and proceed as follows:
- React the 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol.
- Perform N-alkylation using sodium carbonate to introduce the pyridin-3-ylmethyl group .
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve oxidants like KMnO₄ or PCC, while reduction could use reducing agents like LiAlH₄.
Major Products: The products formed depend on the reaction type. Oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could lead to the corresponding amine forms.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigate its interactions with biological targets, such as enzymes or receptors.
Medicine: Assess its pharmacological properties, including potential as an antiparasitic or anticancer agent.
Industry: Explore its use in materials science or as a precursor for other compounds.
Mechanism of Action
- The exact mechanism remains an active area of study. It likely involves binding to specific cellular targets, affecting signaling pathways, or modulating enzymatic activity.
Comparison with Similar Compounds
Similar Compounds: Other quinoline-based molecules, such as chloroquine, hydroxychloroquine, and quinoline alkaloids, share structural similarities.
Uniqueness: Our compound’s specific substitution pattern and functional groups distinguish it from related analogs.
Properties
Molecular Formula |
C23H19N3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O/c1-16-7-5-11-19-20(23(27)25-15-17-8-6-12-24-14-17)13-21(26-22(16)19)18-9-3-2-4-10-18/h2-14H,15H2,1H3,(H,25,27) |
InChI Key |
SQZKWEHIEBDUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11120628.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11120634.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120635.png)

![7-Bromo-1-(4-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120646.png)
![7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11120650.png)
![N,N,4-trimethyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11120652.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B11120657.png)
![N'~1~,N'~3~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B11120658.png)
![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120662.png)

![7-Phenyl-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11120672.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120678.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11120679.png)
